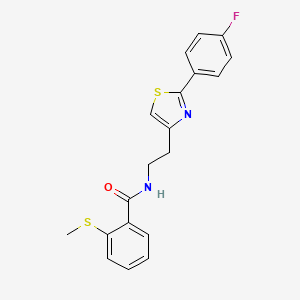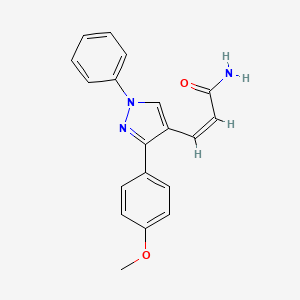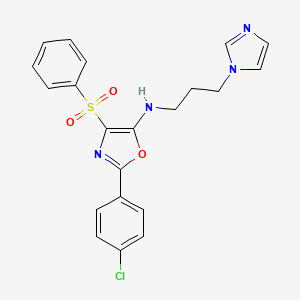
N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(methylthio)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(methylthio)benzamide is a useful research compound. Its molecular formula is C19H17FN2OS2 and its molecular weight is 372.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Properties : Research on similar thiazole derivatives indicates potential in anticancer activity. For instance, a study on substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021).
Antimicrobial Potential : A study on 5-arylidene derivatives of fluorobenzamides containing thiazole and thiazolidine showed promising antimicrobial activities against Gram-positive and Gram-negative bacteria and fungi. The presence of a fluorine atom in the benzoyl group of the final compounds was essential for enhancing antimicrobial activity (Desai et al., 2013).
Application in Fluorescent Dyes : N-Ethoxycarbonylpyrene and perylene thioamides, including thiazolyl derivatives, have been used as building blocks in the synthesis of fluorescent dyes. These dyes exhibit a range of fluorescence and are promising for various applications due to their high emission efficiency and solvatochromism (Witalewska et al., 2019).
Anti-pathogenic and Antibiofilm Properties : The anti-pathogenic activity of thiourea derivatives, including benzamides with fluorine substitution, has been correlated with the presence of halogen atoms. These derivatives show significant activity against Pseudomonas aeruginosa and Staphylococcus aureus strains known for biofilm growth (Limban et al., 2011).
Mycobacterium Tuberculosis Inhibition : Thiazole-aminopiperidine hybrid analogs, including compounds with 4-fluorobenzyl components, have been designed as Mycobacterium tuberculosis GyrB inhibitors, showing potential in treating tuberculosis (Jeankumar et al., 2013).
Fluorescent Sensors : Benzimidazole and benzothiazole-based azomethines, including fluorine-substituted compounds, have been used as fluorescent sensors for detecting metal ions like Al3+ and Zn2+. Their solvatochromic behavior and fluorescence properties make them valuable in analytical applications (Suman et al., 2019).
Antitrypanosomal Activity : Compounds including 2-(2-benzamido)ethyl-4-phenylthiazole derivatives have been tested for their activity against Trypanosoma brucei rhodesiense, the pathogen causing human African trypanosomiasis. Some derivatives showed potent antitrypanosomal activity and selectivity for the parasite (Patrick et al., 2016).
Melatonin Receptor Ligands : N-(2-(5-fluoro-2-(4-fluorophenylthio)benzo[b]thiophen-3-yl)ethyl)acylamides, similar in structure to the query compound, have been synthesized as selective MT2 receptor ligands. These compounds show potential in the study of melatonin receptors (Mesangeau et al., 2011).
Serotonin Receptor Antagonists : Fluorinated derivatives of WAY 100635, a serotonin receptor antagonist, have been synthesized and evaluated, indicating potential in studying serotonin levels and receptor distribution (Lang et al., 1999).
Antitumor Properties : Fluorinated 2-(4-aminophenyl)benzothiazoles have shown potent cytotoxicity against certain cancer cell lines, indicating their potential in antitumor applications (Hutchinson et al., 2001).
特性
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2OS2/c1-24-17-5-3-2-4-16(17)18(23)21-11-10-15-12-25-19(22-15)13-6-8-14(20)9-7-13/h2-9,12H,10-11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFHSNKFYYANLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2991807.png)
![(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one](/img/structure/B2991810.png)
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]pyridine-3-sulfonamide](/img/structure/B2991812.png)
![N-(3-chlorophenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2991813.png)
![2-[4-(2-Chlorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B2991814.png)
![4-methoxy-3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2991816.png)



![2-(4-chlorophenyl)-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]acetamide](/img/structure/B2991822.png)

![Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2991825.png)
